1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 1566053-22-2
VCID: VC3421852
InChI: InChI=1S/C7H8N4S/c8-6-1-10-11(3-6)4-7-2-9-5-12-7/h1-3,5H,4,8H2
SMILES: C1=C(SC=N1)CN2C=C(C=N2)N
Molecular Formula: C7H8N4S
Molecular Weight: 180.23 g/mol

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine

CAS No.: 1566053-22-2

Cat. No.: VC3421852

Molecular Formula: C7H8N4S

Molecular Weight: 180.23 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine - 1566053-22-2

Specification

CAS No. 1566053-22-2
Molecular Formula C7H8N4S
Molecular Weight 180.23 g/mol
IUPAC Name 1-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine
Standard InChI InChI=1S/C7H8N4S/c8-6-1-10-11(3-6)4-7-2-9-5-12-7/h1-3,5H,4,8H2
Standard InChI Key CVEBDSUHZGJSTG-UHFFFAOYSA-N
SMILES C1=C(SC=N1)CN2C=C(C=N2)N
Canonical SMILES C1=C(SC=N1)CN2C=C(C=N2)N

Introduction

Structural Characteristics and Chemical Properties

1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine is characterized by its heterocyclic structure containing both thiazole and pyrazole rings connected via a methylene bridge, with an amine group at the pyrazole's 4-position. This structural arrangement contributes to the compound's potential for hydrogen bonding, giving it distinctive chemical and biological properties that may be valuable in pharmaceutical applications.

Basic Chemical Information

The compound's fundamental chemical properties are summarized in the following table:

PropertyValueNotes
Molecular FormulaC₈H₉N₄SContains 8 carbon atoms, 9 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom
Molecular Weight193.25 g/molCalculated based on atomic weights of constituent elements
Structural ComponentsThiazole ring, pyrazole ring, methylene bridge, amine groupKey structural features determining chemical behavior
CAS NumberNot fully established in provided sourcesRegistration may be pending or limited in public databases

The structure features a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) connected via a methylene bridge to a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) that bears an amine group at position 4. This arrangement confers specific chemical properties that distinguish it from related compounds.

Related Structural Analogs

Several structural analogs of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine appear in chemical databases and research literature, including:

  • 1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine (CAS: 1342429-45-1), which contains an additional methyl group on the pyrazole nitrogen

  • 3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine (CAS: 1566455-28-4), featuring methyl groups at positions 3 and 5 of the pyrazole ring

  • 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-3-amine (CAS: 1564597-80-3), where the amine group is at position 3 instead of position 4 of the pyrazole ring

  • N-[1-(1,3-thiazol-5-yl)ethyl]-1H-pyrazol-4-amine (CID: 116201019), which has a different linking structure between the rings

Physical and Chemical Properties

The physical and chemical properties of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine determine its behavior in various environments and its potential for pharmaceutical applications.

Predicted Physical Properties

Based on its structure and comparison with similar compounds, the following physical properties can be anticipated:

PropertyPredicted Value/CharacteristicBasis for Prediction
AppearanceLikely a crystalline solidCommon for similar heterocyclic compounds
SolubilityModerate solubility in polar organic solvents, limited water solubilityBased on presence of both hydrophilic (amine) and hydrophobic (heterocyclic) moieties
Melting PointLikely between 150-250°CTypical range for related heterocyclic compounds
pKaApproximately 4-5 for the protonated amineTypical for aromatic amines

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

  • The amine group (-NH₂) at position 4 of the pyrazole ring can participate in:

    • Nucleophilic substitution reactions

    • Acylation to form amides

    • Alkylation to form secondary and tertiary amines

    • Schiff base formation with aldehydes and ketones

  • The thiazole ring contributes to potential reactivity through:

    • Electrophilic aromatic substitution (though less reactive than benzene)

    • Coordination with metal ions via the nitrogen atom

    • Potential for oxidation at the sulfur atom

  • The pyrazole nitrogen atoms may participate in:

    • Acid-base reactions

    • Coordination with metal ions

    • Hydrogen bonding interactions

Comparison with Structurally Related Compounds

A comparative analysis of 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine with structurally related compounds provides insight into structure-property relationships and potential applications.

Structural Comparison Table

CompoundMolecular FormulaMolecular WeightStructural DifferencesCAS Number
1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amineC₈H₉N₄S193.25 g/molBase structureNot specified in sources
1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amineC₈H₁₀N₄S194.26 g/molAdditional methyl group on pyrazole nitrogen1342429-45-1
3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amineC₉H₁₂N₄S208.29 g/molAdditional methyl groups at positions 3 and 51566455-28-4
1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-3-amineC₇H₉N₄S180.23 g/molAmine at position 3 instead of 41564597-80-3

Effect of Structural Modifications

The structural differences between 1-(1,3-Thiazol-5-ylmethyl)-1H-pyrazol-4-amine and its analogs likely influence various properties:

  • Methylation of the pyrazole nitrogen (as in 1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine) may:

    • Increase lipophilicity

    • Reduce hydrogen bonding capacity

    • Potentially alter biological activity profiles

  • Additional methyl substituents on the pyrazole ring (as in 3,5-Dimethyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine) may:

    • Further increase lipophilicity

    • Create steric effects that influence receptor binding

    • Modify electronic properties of the ring system

  • Position of the amine group (position 3 vs. position 4 on the pyrazole ring) likely affects:

    • Electronic distribution within the molecule

    • Hydrogen bonding patterns

    • Interactions with biological targets

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